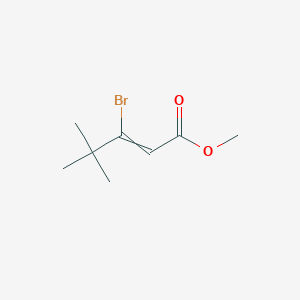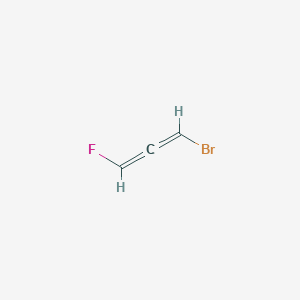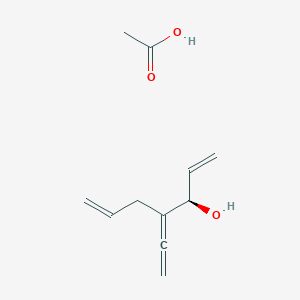![molecular formula C20H15F2N B14217960 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797047-66-6](/img/structure/B14217960.png)
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is a chemical compound with the molecular formula C20H15F2N. It is known for its unique structure, which includes a difluorophenyl group, an ethynyl linkage, and a benzonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves the coupling of a difluorophenylacetylene with a benzonitrile derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the difluorophenyl group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile: Similar structure but with a different position of the double bond in the pentenyl group.
2,6-Difluoro-4-(2-{4-[(1E)-pent-1-en-1-yl]phenyl}ethyl)benzonitrile: Contains an ethyl linkage instead of an ethynyl linkage.
Uniqueness
The presence of both difluorophenyl and ethynyl groups allows for versatile chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
797047-66-6 |
|---|---|
Molekularformel |
C20H15F2N |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
4-[2-(2,6-difluoro-4-pent-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H15F2N/c1-2-3-4-5-17-12-19(21)18(20(22)13-17)11-10-15-6-8-16(14-23)9-7-15/h4-9,12-13H,2-3H2,1H3 |
InChI-Schlüssel |
SSESHSYETGLHSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)




![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)

![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)


![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)


